

Overview of the Mono-N-dealkylated Metabolite (MND)

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Compound Focus: Disopyramide Phosphate

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The mono-N-dealkylated metabolite (MND) is the main and pharmacologically active metabolite of the antiarrhythmic drug Disopyramide [1] [2]. During steady-state treatment, its plasma concentrations can equal or exceed those of the parent drug in a significant proportion (25%) of patients [1]. This metabolite contributes substantially to the drug's overall effects and side-effect profile.

Comparative Pharmacological Profile: Disopyramide vs. its Metabolite

The table below summarizes the key comparative quantitative data and properties of Disopyramide and its mono-N-dealkylated metabolite.

Parameter	Disopyramide (Parent Drug)	Mono-N-dealkylated Metabolite (MND)
Core Pharmacological Actions	Class 1A antiarrhythmic: Sodium channel blocker; prolongs action potential [3] [4]	Mixed Class 1A & 1B effects [1]

| **Electrophysiologic Effects (in humans)** | • Prolongs HV interval by **27%** • Prolongs QRS interval by **15%** • Prolongs JT interval by **10%** [1] | • Prolongs HV interval by **13%** • Prolongs QRS interval by **9%** •

Shortens JT interval by -7% [1] | | **Anticholinergic Potency** | Reference potency | Approximately **3 times more potent** than parent drug (based on saliva inhibition) [5] | | **Protein Binding** | 50-65% (concentration-dependent) [2] | Information missing | | **Elimination Half-life** | 6.7 hours (range 4-10 hours) [2] | Reported as **0.4 times** that of total Disopyramide (approx. 2.7 hrs) [5] | | **Route of Elimination** | Urine (~50% as unchanged drug, ~20% as MND) [2] | Information missing |

Experimental Protocols from Key Studies

The following are summaries of the methodologies from pivotal human studies that directly compared Disopyramide and its metabolite.

Comparative Electrophysiologic and Anticholinergic Study (Bergfeldt et al., 1992)

This study provides the most direct comparison of the acute effects of the parent drug and its metabolite in humans [1].

- **Objective:** To compare the acute electrophysiologic and anticholinergic effects of disopyramide and its main metabolite in healthy humans.
- **Study Design:** Double-blind, randomized, crossover design.
- **Subjects:** 10 healthy individuals.
- **Interventions:** Intravenous administration of disopyramide and its metabolite (MND), each at 2 mg/kg body weight. The anticholinergic standard was atropine (0.04 mg/kg).
- **Primary Assessments:**
 - **Electrophysiologic Effects:** Measured via electrophysiologic study, assessing intervals including PA, HV, QRS, JT, and QT.
 - **Anticholinergic Effects:** Assessed by the effect on sinus and atrioventricular node function, with atropine as a reference.
- **Key Findings:** The metabolite had qualitatively different electrophysiologic effects, notably shortening repolarization (JT interval), unlike the parent drug.

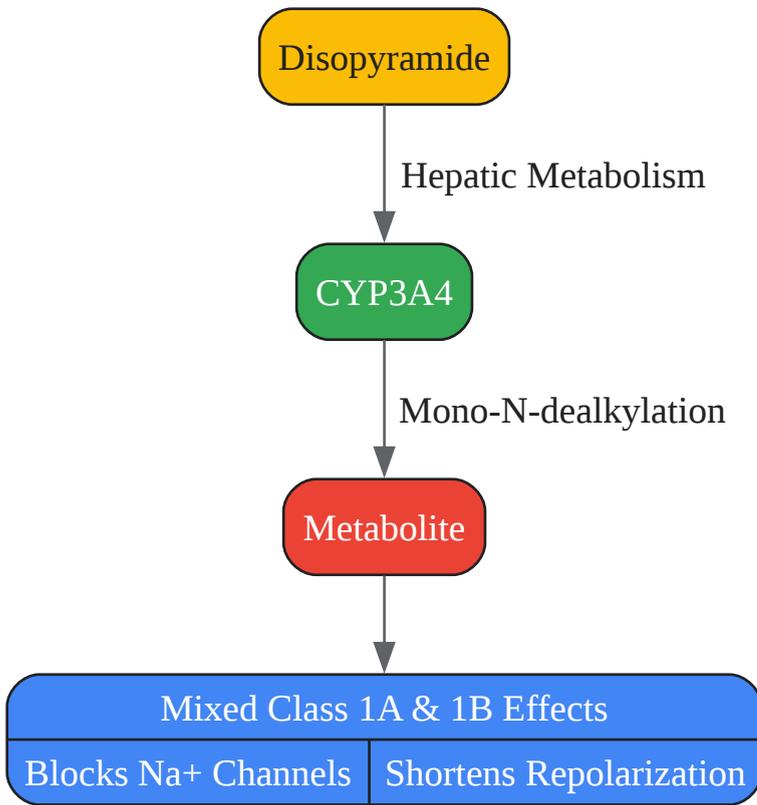
Kinetics and Dynamics Study (Chiang et al., 1985)

This study focused on the pharmacokinetic and dynamic differences, particularly highlighting the anticholinergic potency.

- **Objective:** To compare the kinetics and dynamics of total and free disopyramide with those of its dealkylated metabolite.
- **Study Design:**
- **Subjects:** 6 healthy subjects.
- **Interventions:** Intravenous doses of disopyramide (1.5 and 2 mg/kg) and MND (0.5 and 1.5 mg/kg).
- **Primary Assessments:**
 - **Pharmacokinetics:** Clearance, volume of distribution, and elimination half-life for both compounds.
 - **Pharmacodynamics:** ECG parameters (QTc), systolic time intervals, and anticholinergic effects (vitamin C-stimulated saliva secretion, pupil size, accommodation capacity).
- **Key Findings:** The metabolite had a significantly stronger and more persistent inhibitory effect on stimulated saliva flow, leading to the conclusion that it is three times more potent as an anticholinergic agent [5].

Metabolic Pathway and Proposed Mechanism of Action

The following diagram illustrates the metabolic transformation and the subsequent mixed ion channel effects of the metabolite, which underpin its unique pharmacological profile.



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The diagram shows that the metabolite is formed in the liver via CYP3A4 and exerts a mixed effect on cardiac ion channels, which explains its unique clinical impact [1] [3] [2].

Critical Research Gaps and Future Directions

Despite the available data, there are significant research gaps that need to be addressed:

- **Modern Quantification:** The protein binding, detailed pharmacokinetics, and modern receptor affinity profiles (e.g., for hERG channels) of the metabolite are not well characterized.
- **Mechanistic Insight:** The precise molecular mechanism behind its mixed Class 1A/1B electrophysiologic effects warrants further investigation.
- **Clinical Translation:** The suggestion from the 1992 study that the metabolite "deserves further evaluation as an antiarrhythmic agent" remains largely unexplored [1]. Its role in causing certain neurological side effects like peripheral neuropathy also requires mechanistic clarification [6].

The search results I obtained are from authoritative sources but are limited, with the most detailed human studies dating back several decades. To obtain the most current and comprehensive data, I recommend

searching specialized scientific databases like PubMed or Embase directly for recent reviews or original research on this topic.

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